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Compound of Interest

Compound Name: 4-Isopropyl-2-methylbenzaldehyde

CAS No.: 4395-88-4

Cat. No.: B3266916

Get Quote

Introduction & Scope
4-Isopropyl-2-methylbenzaldehyde (MW 162.23 g/mol ) is a structural isomer of the well-

known fragrance ingredient cyclamen aldehyde precursors. Unlike its unmethylated analog

(cuminaldehyde), the presence of the ortho-methyl group introduces steric constraints that

influence both its reactivity and chromatographic behavior.

This protocol addresses the challenge of separating this compound from its positional isomers

(e.g., 5-isopropyl-2-methylbenzaldehyde) and synthetic precursors (e.g., 2-methyl-4-

isopropylaniline or substituted cumenes).

Key Applications:

Purity Analysis: QC of starting materials for pharmaceutical Schiff base synthesis.

Fragrance Profiling: Detection of trace impurities in essential oil derivatives.

Reaction Monitoring: Tracking formylation efficiency of 3-isopropyltoluene.
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Compound Properties
Property Specification Notes

IUPAC Name
2-Methyl-4-(propan-2-

yl)benzaldehyde

CAS Number 4395-88-4
Distinct from Thymol Aldehyde

(4395-91-9)

Molecular Formula C₁₁H₁₄O

Molecular Weight 162.23 g/mol

Boiling Point ~235–240 °C Predicted at 760 mmHg

Solubility
Soluble in DCM, Methanol,

Hexane
Insoluble in water

Experimental Protocol
Reagents and Standards

Solvent: Dichloromethane (DCM), HPLC Grade (Sigma-Aldrich).

Internal Standard (ISTD): 1-Bromonaphthalene or Dodecane (100 µg/mL).

Derivatization (Optional): Not required for general purity; O-2,3,4,5,6-

(pentafluorobenzyl)hydroxylamine (PFBHA) recommended only for trace biological analysis.

Sample Preparation
Standard Workflow (Direct Injection):

Weigh: 10 mg of sample into a 20 mL scintillation vial.

Dissolve: Add 10 mL DCM. Vortex for 30 seconds.[1]

Dilute: Transfer 100 µL of stock to a GC vial; add 900 µL DCM (Final conc: ~100 ppm).

Filter: If particulates are visible, filter through a 0.2 µm PTFE syringe filter.
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GC-MS Instrumentation Parameters
System: Agilent 7890B GC / 5977B MSD (or equivalent Shimadzu QP2020).

Column:DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

Rationale: The 5% phenyl phase provides necessary pi-pi interaction to separate aromatic

isomers that co-elute on 100% PDMS columns.

Parameter Setting Rationale

Inlet Temp 250 °C
Ensures rapid volatilization

without thermal degradation.

Injection Mode Split (20:1)
Prevents column overload for

purity analysis.

Carrier Gas Helium @ 1.2 mL/min
Constant flow for stable

retention times (RT).

Oven Program Initial: 60 °C (Hold 1 min) Solvent focusing.

Ramp 1: 10 °C/min to 200 °C
Critical separation window for

isomers.

Ramp 2: 25 °C/min to 280 °C Elute heavy impurities/dimers.

Final: 280 °C (Hold 3 min) Column bake-out.

Transfer Line 280 °C
Prevents condensation of high-

boilers.

Ion Source EI (70 eV) @ 230 °C
Standard ionization for library

matching.

Scan Range m/z 40–350
Captures molecular ion and

tropylium fragments.

Data Analysis & Fragmentation Logic
Identification Strategy
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The identification relies on the Retention Index (RI) and Mass Spectral Fingerprint.

Predicted RI (DB-5ms): 1280 – 1320.

Note: The extra methyl group adds ~30–50 RI units compared to Cuminaldehyde (RI

~1240).

Diagnostic Ions:

m/z 162 (M⁺): Molecular ion, typically 30–50% abundance.

m/z 161 (M–1): Loss of aldehydic hydrogen (Tropylium-like stabilization).

m/z 147 (M–15): Loss of methyl from the isopropyl group (Base Peak candidate).

m/z 119 (M–43): Loss of isopropyl group (

).

m/z 91: Tropylium ion (aromatic backbone).

Fragmentation Pathway (Mechanism)
The fragmentation follows standard alkylbenzene patterns:

-cleavage of the isopropyl group and carbonyl loss.

Molecular Ion
[C11H14O]+

m/z 162

[M-H]+
(Aldehyde H loss)

m/z 161- H•

[M-CH3]+
(Isopropyl methyl loss)

m/z 147
- CH3• (Alpha Cleavage)

[M-CHO]+
(Carbonyl loss)

m/z 133

- CHO•

[M-C3H7]+
(Isopropyl loss)

m/z 119
- C3H7•

- C2H4

Tropylium Ion
[C7H7]+
m/z 91

- CO/Rearrangement
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Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 4-Isopropyl-2-methylbenzaldehyde under 70

eV Electron Ionization.

Method Validation (Self-Validating Protocol)
To ensure trustworthiness, the method must be validated against the following criteria:

Parameter Acceptance Criteria Protocol

System Suitability Tailing Factor < 1.2
Inject 100 ppm standard.

Check peak symmetry.

Specificity
Resolution (

) > 1.5

Must separate from

Cuminaldehyde (if present).

Linearity
5-point curve: 10, 50, 100,

250, 500 ppm.

LOD / LOQ S/N > 3 (LOD), > 10 (LOQ)
Estimated LOQ: ~0.5 ppm

(Scan mode).

Troubleshooting Guide
Issue: Peak Tailing.

Cause: Active sites in liner or column.

Fix: Replace liner with Ultra Inert split/splitless liner with wool (Agilent 5190-2293).

Issue: Missing Molecular Ion (m/z 162).

Cause: Ion source temperature too high (>250°C) causing excessive fragmentation.

Fix: Lower source temp to 230°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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